2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound that features a triazolo-triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazolo-triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-triazine ring system.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazolo-triazine intermediate.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate with 2-methylphenyl acetic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolo-triazine core or the carbonyl groups, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfanyl and acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are commonly employed in substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazolo-triazine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-triazine core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The sulfanyl and acetamide groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
- 2-({6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(phenyl)acetamide
- 2-({6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Uniqueness
The presence of the 2-methylphenyl group in 2-({6-tert-butyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide distinguishes it from similar compounds
Properties
Molecular Formula |
C17H20N6O2S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H20N6O2S/c1-10-7-5-6-8-11(10)18-12(24)9-26-16-21-20-15-19-14(25)13(17(2,3)4)22-23(15)16/h5-8H,9H2,1-4H3,(H,18,24)(H,19,20,25) |
InChI Key |
BSKOJIPDJJVCPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.